molecular formula C15H12FN3O3 B11982386 N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide

N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide

Cat. No.: B11982386
M. Wt: 301.27 g/mol
InChI Key: BGFDCTDPXSQPNA-RQZCQDPDSA-N
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Description

N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, a hydroxybenzylidene moiety, and a hydrazino-oxoacetamide structure, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide typically involves the condensation of 4-fluoroaniline with 4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted under basic conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazino-oxoacetamide structure allows it to form stable complexes with metal ions, which can modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the hydrazino-oxoacetamide structure.

    N-benzoyl-N’-(4-fluorophenyl)thiourea: Contains a thiourea moiety instead of the oxoacetamide group.

    N-(4-fluorophenyl)cyclohexanecarboxamide: Features a cyclohexane ring in place of the benzylidene moiety.

Uniqueness

N-(4-fluorophenyl)-2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-2-oxoacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H12FN3O3

Molecular Weight

301.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H12FN3O3/c16-11-3-5-12(6-4-11)18-14(21)15(22)19-17-9-10-1-7-13(20)8-2-10/h1-9,20H,(H,18,21)(H,19,22)/b17-9+

InChI Key

BGFDCTDPXSQPNA-RQZCQDPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(=O)NC2=CC=C(C=C2)F)O

Origin of Product

United States

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